2-Methoxy-5-aminoformanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCMYIHVRFISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455335 | |
| Record name | N-(5-Amino-2-methoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78939-34-1 | |
| Record name | N-(5-Amino-2-methoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-amino-2-methoxyphenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Strategies for 2 Methoxy 5 Aminoformanilide and Analogues
Classical Approaches to the Synthesis of 2-Methoxy-5-aminoformanilide
The classical synthesis of this compound is typically achieved through a sequential, multi-step process starting from readily available precursors. This approach relies on fundamental aromatic substitution reactions, including nitration, reduction, and formylation, to build the target molecule.
Multi-step Synthetic Routes from Accessible Precursors
A common and effective pathway to this compound involves a two-step sequence starting from 2-methoxy-5-nitroaniline (B165355). This precursor contains the required methoxy (B1213986) and nitro groups at the desired positions, setting the stage for the final functional group transformations.
Formylation of the amino group: The primary amine of 2-methoxy-5-nitroaniline is first protected or converted to the formamide (B127407).
Reduction of the nitro group: The nitro group is then reduced to a primary amine to yield the final product, this compound.
This route is advantageous as it utilizes well-established and high-yielding reactions.
Nitration and Reduction Strategies for Aniline (B41778) Formation
The synthesis of the key precursor, 2-methoxy-5-nitroaniline, often starts with the nitration of an appropriate methoxy-substituted aniline or acetanilide (B955) derivative. For instance, the nitration of 2-methoxyaniline can be controlled to introduce a nitro group at the 5-position due to the directing effects of the methoxy and amino groups. A common method involves using a mixture of nitric acid and sulfuric acid at low temperatures to prevent over-nitration.
To improve selectivity and yield, the amino group is often first acetylated to form N-(2-methoxyphenyl)acetamide. The acetamido group is a moderately activating, ortho-, para-director, and its bulkiness can help direct the incoming nitro group to the para position (position 5). The nitration is typically carried out with fuming nitric acid in concentrated sulfuric acid at controlled low temperatures (0–5°C). Following nitration, the acetyl group can be removed by hydrolysis to yield 2-methoxy-5-nitroaniline.
The final and crucial step in the synthesis of this compound is the selective reduction of the nitro group in the intermediate, N-(2-methoxy-5-nitrophenyl)formamide. Catalytic hydrogenation is a widely used and efficient method for this transformation. The reaction is commonly performed using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. drugfuture.com For example, the hydrogenation of N-(2-methoxy-5-nitrophenyl)formamide can be carried out in a solvent like methanol (B129727) (MeOH) or dimethylformamide (DMF). drugfuture.comgoogle.com A typical procedure involves pressurizing a reactor containing the nitro compound and the catalyst with hydrogen gas and conducting the reaction at an elevated temperature. google.com
| Reduction Step | Reactant | Reagents and Conditions | Product | Reference |
| Catalytic Hydrogenation | N-(2-methoxy-5-nitrophenyl)formamide | 5% Pd/C, H₂, DMF, 70°C, 60 psi | N-(5-Amino-2-methoxyphenyl)formamide | google.com |
| Catalytic Hydrogenation | N-(2-methoxy-5-nitrophenyl)formamide | Pd/C, H₂, MeOH | N-(5-Amino-2-methoxyphenyl)formamide | drugfuture.com |
Formylation Reactions for Amide Functionalization
Alternatively, formylation can be performed on aniline derivatives using other reagents. For instance, a mixture of acetic acid and formic acid has been used for the formylation of 2-methoxy-4-morpholino-5-nitroaniline, a related compound. google.com The reactivity of anilines in formylation reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, generally increase the nucleophilicity of the amino group, facilitating the reaction.
| Formylation Step | Reactant | Reagents and Conditions | Product | Reference |
| Acylation | 2-methoxy-5-nitroaniline | Formic acid, Ac₂O, THF | N-(2-methoxy-5-nitrophenyl)formamide | drugfuture.com |
| Acylation | 2-methoxy-4-morpholino-5-nitroaniline | Formic acid, Acetic acid | N-(2-methoxy-4-morpholino-5-nitrophenyl)formamide | google.com |
Regioselective Synthesis of Substituted Anilines and Formanilides
The synthesis of specifically substituted aromatic compounds like this compound hinges on the ability to control the position of incoming electrophiles or nucleophiles. Regioselectivity is a cornerstone of modern organic synthesis, and various strategies have been developed to achieve this control.
Control of Substituent Introduction on the Aromatic Ring
In electrophilic aromatic substitution reactions, the regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. For a precursor like 2-methoxyaniline, the methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the amino group (-NH₂) is also a strong activating ortho-, para-director. The combined effect of these groups directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho and para to the activating groups. Protecting the highly activating amino group as an acetamide (B32628) moderates its activating effect and provides steric hindrance, which can favor substitution at the less hindered para position.
In the context of synthesizing analogues, the choice of starting materials and the sequence of reactions are critical for achieving the desired substitution pattern. For example, the synthesis of N-substituted 3-arylindoles from substituted anilines demonstrates how the electronic effects of substituents on the aniline ring influence the regioselectivity of the reaction. chim.it
Directed Ortho-Metalation and Related Techniques
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent specifically at that ortho position.
Common and effective DMGs include the methoxy group, tertiary amines, and amides. The methoxy group in anisole (B1667542) and its derivatives can direct lithiation to the ortho position. Similarly, an amide group can act as a potent DMG. This is particularly relevant for the synthesis of substituted formanilides. While the classical synthesis of this compound does not necessitate a DoM strategy, this technique offers a versatile alternative for the synthesis of more complex analogues where direct electrophilic substitution may not provide the desired regioselectivity. For instance, starting with a suitably protected aminophenol, DoM could be employed to introduce substituents at specific positions before further transformations.
The general principle of DoM involves the interaction of the heteroatom of the DMG with the lithium atom of the organolithium reagent, which positions the base to deprotonate the nearby ortho-proton. This method provides a high degree of regiocontrol that is often not achievable with classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers.
Catalytic Methods in this compound Synthesis
Catalytic approaches offer significant advantages in the synthesis of complex molecules like this compound, providing pathways with higher yields and selectivity under milder conditions compared to stoichiometric methods.
Transition Metal-Catalyzed Coupling Reactions for Precursor Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the precursors to this compound. eie.grresearchgate.net These reactions, pioneered by scientists like Suzuki, Heck, and Negishi, have become indispensable in modern organic synthesis. chemie-brunschwig.ch Palladium, in particular, is a versatile catalyst for these transformations, though other metals are also effective. eie.gr
A notable strategy involves the copper-catalyzed Chan-Lam coupling reaction, which allows for the direct synthesis of formanilides from arylboronic acids and formamide at room temperature. organic-chemistry.org This method is highly efficient, tolerates a wide range of functional groups, and uses formamide as both a solvent and a reactant, simplifying the process. organic-chemistry.org The reaction proceeds through a catalytic cycle involving transmetalation, oxidation, and reductive elimination. organic-chemistry.org
Another significant advancement is the palladium-catalyzed direct C-H arylation of unprotected anilines. nih.gov This method avoids the need for protecting groups on the aniline nitrogen, a common requirement in traditional methods, thus streamlining the synthesis. nih.gov The use of a cooperating ligand, such as [2,2'-bipyridin]-6(1H)-one, is crucial for achieving high chemo- and regioselectivity, favoring C-C bond formation at the ortho position over N-arylation. nih.gov
The table below summarizes key findings in transition metal-catalyzed reactions relevant to the synthesis of formanilide (B94145) precursors.
| Catalyst System | Reactants | Key Features | Reference |
| Cu(OAc)₂·H₂O / K₂CO₃ | Arylboronic acids, Formamide | Mild conditions, high yields (75-94%), broad substrate scope. | organic-chemistry.org |
| [Pd(bipy-6-OH)Br(C₆F₅)] | Anilines, Aryl halides | Direct ortho-C-H arylation of unprotected anilines, high regioselectivity. | nih.gov |
| Pd(OAc)₂ / SPhos | Bromo- or iodo-anilines, Organozinc reagents | Tolerates acidic protons on the substrate. | nih.gov |
Chemo- and Regioselective Reductions
The synthesis of this compound often involves the reduction of a nitro group to an amine. Achieving this transformation chemo- and regioselectively in the presence of other sensitive functional groups is a significant challenge.
Catalytic hydrogenation is a common method for this reduction. For instance, in the synthesis of 2-methoxy-5-aminopyridine, a related structure, a 10% Pd/C catalyst is used to reduce 2-methoxy-5-nitropyridine (B154726) with high yield and purity. google.com This method highlights the potential for selective nitro group reduction in the presence of a methoxy group and a pyridine (B92270) ring. google.com
Modern approaches focus on developing catalytic systems that are highly selective. For example, methods for the ortho-selective C-H amination of aniline derivatives have been developed using various transition metal catalysts, including palladium, copper, ruthenium, iridium, and cobalt. nih.gov These directed reactions can install an amino group at a specific position, avoiding the formation of unwanted isomers. nih.gov Furthermore, radical amination of aniline-derived sulfamate (B1201201) salts has been shown to be highly ortho-selective, providing a route to o-phenylenediamines. nih.gov
Recent research has also demonstrated a one-pot, acid-catalyzed method for the ortho-functionalization of anilines, which proceeds with remarkable regioselectivity. acs.org This strategy utilizes an in situ generated quinone imine ketal as an electrophilic surrogate for the aryl ring. acs.org
Green Chemistry Principles and Sustainable Synthesis of this compound
Solvent Selection and Waste Minimization
Solvents constitute a significant portion of the waste generated in chemical manufacturing. mdpi.com Therefore, the selection of environmentally benign solvents is a key aspect of green synthesis. researchgate.net Water is considered an ideal green solvent due to its non-toxicity, abundance, and recyclability, although challenges with the solubility of organic substrates exist. nsf.gov Bio-based solvents, such as Cyrene™, derived from cellulose, have emerged as viable alternatives to toxic dipolar aprotic solvents like DMF and dichloromethane (B109758) in amide synthesis. rsc.org
Strategies for waste minimization include the development of one-pot syntheses and the recycling of reaction mixtures. rsc.org A continuous method for amide synthesis has been developed where the entire reaction mixture, including the catalyst and solvent, is recycled by precipitating the product, thereby significantly reducing waste. rsc.org The use of catalysts, as opposed to stoichiometric reagents, is another fundamental principle of green chemistry that minimizes waste. tradebe.com
The following table highlights alternative solvents for amide synthesis, aligning with green chemistry principles.
| Solvent | Rationale for Use | Reference |
| Cyrene™ | Bio-derived, alternative to toxic aprotic solvents. | rsc.org |
| Water | Non-toxic, abundant, sustainable. | nsf.gov |
| Toluene | Lower toxicity and vapor pressure compared to dichloromethane. | iupac.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, suitable alternative for amide couplings. | nsf.gov |
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently greener as they generate less waste. jocpr.com
Dehydrogenative coupling reactions are excellent examples of atom-economic processes, as they often produce only hydrogen gas as a byproduct. acs.orgrsc.org For instance, the synthesis of urea (B33335) derivatives can be achieved through the catalytic dehydrogenative coupling of amines and methanol, which is a much safer and more sustainable route than traditional methods using toxic reagents like phosgene (B1210022) or isocyanates. acs.org
Similarly, the synthesis of formamides from amines using glycerol (B35011) derivatives as a carbonyl source, catalyzed by copper on a zeolite support, represents a sustainable and atom-economical approach. rsc.orgrsc.org This reaction proceeds via C-C bond cleavage and N-formylation, demonstrating the potential of using renewable feedstocks in chemical synthesis. rsc.orgrsc.org
The goal is to design synthetic routes where the majority of the atoms from the starting materials are incorporated into the final product, minimizing the formation of byproducts. primescholars.com This principle is central to developing truly sustainable manufacturing processes for compounds like this compound.
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on Methoxy-Substituted Systems
Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings. nih.govmasterorganicchemistry.com Unlike traditional SNAr reactions that rely on electron-deficient aryl halides, substitutions on methoxy-substituted systems present unique challenges and mechanistic pathways due to the methoxy (B1213986) group being a relatively poor leaving group. masterorganicchemistry.comosti.gov The reaction generally proceeds via an addition-elimination process, though recent studies have also provided evidence for concerted mechanisms in certain cases. ntu.edu.sgresearchgate.netnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate. masterorganicchemistry.comresearchgate.net However, novel methods using organic photoredox catalysis or superbases can facilitate the substitution of less reactive aryl ethers. osti.govresearchgate.net
The hallmark of a stepwise SNAr mechanism is the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org This complex results from the nucleophile's attack on the carbon atom bearing the leaving group. researchgate.netwikipedia.org For a methoxy-substituted system, the reaction is initiated by the addition of a nucleophile to the aromatic ring, leading to a resonance-stabilized anionic σ-complex where the negative charge is delocalized, often onto ortho and para electron-withdrawing substituents. wikipedia.orgresearchgate.net
Table 1: General Steps in Meisenheimer Complex Formation and Decomposition
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | A nucleophile adds to the electron-deficient aromatic ring at the carbon bearing the methoxy group. |
| 2. Intermediate Formation | A non-aromatic, anionic σ-complex (Meisenheimer complex) is formed, with the negative charge delocalized across the ring and stabilizing groups. wikipedia.org |
| 3. Leaving Group Expulsion | The methoxide (B1231860) ion (⁻OCH₃) is eliminated from the complex. |
| 4. Aromaticity Restored | The aromatic system is reformed, resulting in the final substituted product. |
Acid and base catalysis can significantly influence the kinetics of SNAr reactions on methoxy-substituted systems.
Base Catalysis : This is the more common form of catalysis in SNAr reactions involving amine nucleophiles. A base can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the initial attack on the aromatic ring. electronicsandbooks.com In reactions involving primary or secondary amines, a second molecule of the amine can act as a base to facilitate the removal of a proton from the initial adduct, which can be the rate-limiting step in some systems. electronicsandbooks.comresearchgate.net Organic superbases, such as the phosphazene base t-Bu-P4, have been shown to efficiently catalyze the amination of methoxyarenes by generating highly reactive amine anions. researchgate.netacs.org
Acid Catalysis : Acid catalysis is less common but can play a role, particularly in promoting the departure of the leaving group. Protonation of the methoxy group would convert it into a much better leaving group (methanol), potentially lowering the energy barrier for the elimination step. pearson.com For instance, triflic acid has been used to promote oxocarbenium ion-catalyzed SNAr on aryl methyl ethers. osti.gov
Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the nuanced mechanisms of SNAr reactions. chemrxiv.orgdiva-portal.org These studies allow for the detailed analysis of transition state (TS) structures, activation energies, and reaction pathways that may be difficult to probe experimentally.
For SNAr reactions on methoxy-substituted arenes, computational analyses have helped to distinguish between stepwise and concerted mechanisms. diva-portal.org In a stepwise reaction, two transition states corresponding to the formation and decomposition of the Meisenheimer complex would be identified. In a concerted (cSNAr) mechanism, only a single transition state exists. researchgate.net
DFT calculations can provide key quantitative data, such as the free energies of activation (ΔG‡) and the stability of intermediates. These calculations have shown that for less activated systems or with better leaving groups, the concerted pathway may be energetically favored. chemrxiv.orgdiva-portal.org For example, computational models of cation radical-accelerated SNAr (CRA-SNAr) support a pathway where nucleophilic addition to an arene cation radical is the rate-limiting step. nih.gov
Table 2: Representative Computational Descriptors for SNAr Reactivity Analysis
| Descriptor | Significance |
|---|---|
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital of the electrophile; a lower energy generally indicates higher reactivity toward nucleophiles. chemrxiv.org |
| Activation Energy (ΔG‡) | The free energy barrier for the rate-determining step; a key predictor of reaction rate. chemrxiv.org |
| Molecular Electrostatic Potential (ESP) | The ESP at the carbon undergoing substitution can indicate its electrophilicity. chemrxiv.org |
| Intermediate Stability | The calculated energy of the Meisenheimer complex relative to the reactants provides insight into its potential as a stable intermediate versus a transient structure. researchgate.net |
Oxidative and Reductive Transformation Mechanisms
The structure of 2-Methoxy-5-aminoformanilide contains functional groups susceptible to both oxidation and reduction. The aniline-like amino group and the aromatic ring can undergo oxidation, while reductive processes could potentially target the formanilide (B94145) group under specific conditions.
Oxidative Transformations : The primary amino group and the electron-rich aromatic ring are potential sites for oxidation. Aniline (B41778) radical cations can be formed, which may undergo further reactions such as deprotonation or coupling. acs.org Enzymes like aldehyde oxidase (AOX) are known to catalyze the oxidative hydroxylation of nitrogen-containing heterocyclic compounds. nih.gov In a related compound, 5-nitroquinoline, AOX was shown to produce an oxidized 2-oxo metabolite under aerobic conditions. nih.gov A similar enzymatic or chemical oxidation of the aromatic ring of this compound could be possible.
Reductive Transformations : While the amino and methoxy groups are generally stable to reduction, the formanilide group could potentially be reduced. More significantly, related compounds with nitro groups are readily reduced to amines. Aldehyde oxidase, in addition to its oxidative role, can also catalyze the reduction of nitro compounds to their corresponding amines, even at atmospheric oxygen concentrations. nih.gov This dual reactivity highlights that the metabolic fate of such compounds can involve competing oxidative and reductive pathways. nih.gov
Photochemical Reactivity of Related Arylamides and Formanilides
Photochemical reactions, initiated by the absorption of UV or visible light, can open up reaction pathways that are inaccessible under thermal conditions. vapourtec.comwiley-vch.de The reactivity of an organic molecule in its excited state can be dramatically different from its ground-state chemistry. wiley-vch.de
While specific photochemical studies on this compound are not widely reported, the behavior of related arylamides, formanilides, and other heterocyclic systems provides insight into potential photoreactions. acs.orgresearchgate.net The absorption of a photon can promote the molecule to an excited singlet or triplet state, which can then undergo various transformations. wiley-vch.de
Photoinduced isomerization and ring-opening are common reactions for many heterocyclic and aromatic compounds. researchgate.netresearchgate.netencyclopedia.pub
Isomerization : Photoisomerization can occur through various mechanisms. For instance, N-substituted indigo (B80030) dyes, which contain an indolin-3-one core similar in structure to some cyclic amides, undergo photoactivated E/Z isomerization around a central double bond. diva-portal.org In other systems, such as 2-alkyl-indazoles, photoisomerization leads to rearrangement into 1-alkyl-benzimidazoles. acs.org
Ring-Opening : Photoinduced ring-opening is another significant pathway, often proceeding through highly reactive intermediates. researchgate.net In a study on an indolin-3-one derivative, irradiation in apolar solvents led to selective photoactivated ring-opening, proposed to occur via a radical mechanism. diva-portal.org Similarly, photolysis of benzimidazole (B57391) can lead to cleavage of the five-membered ring to form 2-isocyanoaniline. acs.org The phototransformation of benzimidazole encapsulated within cucurbit researchgate.neturil results in photohydrolysis to yield 2-aminoformanilide, a structure closely related to the title compound. researchgate.net These examples suggest that the formanilide moiety or a cyclized precursor could be susceptible to similar photoinduced transformations.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-aminoformanilide |
| 2-alkyl-indazoles |
| 2-isocyanoaniline |
| 5-nitroquinoline |
| Benzimidazole |
| Indolin-3-one |
| Methanol (B129727) |
| Phenyl isonitrile |
| t-Bu-P4 (phosphazene superbase) |
Kinetic Studies of Key Synthetic Steps and Degradation Pathways
Kinetic studies are crucial for understanding the rates of formation and degradation of chemical compounds. While specific kinetic data for the synthesis and degradation of this compound are not extensively documented in publicly available literature, general principles from related compounds can be applied.
The synthesis of formanilides can be achieved through various methods, including the formylation of anilines with formic acid. The reaction between aniline and formic acid can be carried out under reflux conditions, with the rate influenced by temperature and the efficiency of water removal. Another synthetic approach involves the use of dimethylformamide (DMF) as both a reactant and a solvent, catalyzed by acetic acid, with the reaction typically proceeding over several hours at reflux temperatures. google.com
The degradation of anilides and related compounds often follows first-order kinetics. For instance, the degradation of certain bioactive compounds in solution, when subjected to heat, has been shown to follow a first-order kinetic model. scielo.br The degradation rate constant (k) and the half-life (t₁/₂) are key parameters in these studies. The influence of temperature on the degradation rate can be described by the Arrhenius equation. scielo.brredalyc.org
In the case of substituted anilides, the nature and position of substituents on the aromatic ring can significantly affect degradation rates. For example, studies on the hydrolysis of N-alkenyl-substituted anilides have shown that methyl substitution on the double bond influences the compound's stability. nih.gov The degradation of the insecticide tetrachlorantraniliprole, an anthranilic diamide, is highly influenced by pH and temperature, with distinct kinetics for hydrolysis and photolysis. researchgate.net The degradation of a substituted carbinolamine was found to follow apparent first-order kinetics, with the rate being pH-dependent. nih.gov
The following table provides illustrative kinetic data for the degradation of related compounds, highlighting the types of parameters determined in such studies.
Table 1: Illustrative Degradation Kinetic Data for Related Compound Classes
| Compound/Class | Condition | Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) | Reference |
|---|---|---|---|---|---|
| Anthocyanins | 80 °C | First-order | ~0.01 min⁻¹ | ~69 min | scielo.br |
| Tetrachlorantraniliprole | Hydrolysis (pH dependent) | First-order | Varies | 1.2–231 days | researchgate.net |
Derivatization and Structure Activity Relationship Sar Exploration
Rational Design and Synthesis of 2-Methoxy-5-aminoformanilide Derivatives
The rational design of new molecules based on the this compound scaffold involves targeted modifications at its key functional groups: the formamide (B127407), the aromatic ring, and the amino substituent.
The synthesis of N-substituted formanilides can be achieved through various methods. One common approach involves the reaction of the parent aniline (B41778) with formic acid or its derivatives. nih.gov For more complex modifications, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other substituents. rsc.org The formamide can also be readily transformed into other functional groups, such as isocyanides, which can then undergo further reactions to generate diverse derivatives. rsc.org
Table 1: Illustrative Examples of Formamide Modifications and Their Potential Impact
| Modification | Synthetic Approach | Potential Impact on Properties |
| N-methylation | Reductive amination with formaldehyde | Increased lipophilicity, altered hydrogen bonding |
| N-acetylation | Reaction with acetyl chloride or acetic anhydride (B1165640) | Increased steric bulk, potential for altered receptor binding |
| N-benzylation | Reaction with benzyl (B1604629) bromide | Introduction of a bulky, hydrophobic group |
| Conversion to thioformamide | Reaction with Lawesson's reagent | Altered electronic properties and hydrogen bonding |
The electronic and steric properties of the aromatic ring can be fine-tuned by introducing or modifying substituents. The existing methoxy (B1213986) and amino groups on the ring of this compound already influence its reactivity and properties. Further substitution can lead to significant changes in activity.
The introduction of electron-donating groups (e.g., alkyl, additional methoxy) or electron-withdrawing groups (e.g., halogens, nitro, cyano) can alter the electron density of the aromatic ring, affecting its interaction with biological targets. researchgate.net For instance, in a series of substituted benzanilides, the presence and position of chloro and methoxy groups were found to be critical for their vasodilating activity. nih.gov
Table 2: Predicted Effects of Aromatic Ring Substituents on the Properties of this compound Derivatives
| Substituent (Position) | Predicted Electronic Effect | Potential Impact on Biological Activity |
| Chloro (e.g., at C4 or C6) | Electron-withdrawing, inductive effect | Can enhance binding affinity through specific interactions |
| Nitro (e.g., at C4 or C6) | Strongly electron-withdrawing | May increase potency but also potential for toxicity |
| Methyl (e.g., at C4 or C6) | Electron-donating, inductive effect | Can increase lipophilicity and affect metabolic stability |
| Additional Methoxy | Electron-donating, resonance effect | May enhance hydrogen bonding capabilities and solubility |
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. researchgate.netcambridgemedchemconsulting.com The formamide group of this compound is a prime candidate for bioisosteric replacement.
Common bioisosteres for the amide/formamide functionality include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. drughunter.comnih.gov These heterocycles can mimic the hydrogen bonding and conformational properties of the formamide group while often offering improved metabolic stability. nih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to yield equipotent compounds with enhanced metabolic stability in some series. nih.gov The synthesis of such analogues typically involves the construction of the heterocyclic ring from appropriate precursors, which can be derived from the parent aniline. ontosight.ai
Systematic Variation of Functional Groups to Map Chemical Space
To thoroughly understand the SAR of this compound, a systematic variation of its functional groups is necessary. This involves creating a library of compounds where each functional group is independently and combinatorially modified. For example, a matrix of derivatives could be synthesized by combining different substituents on the aromatic ring with various modifications at the formamide position. This approach allows for the comprehensive mapping of the chemical space around the core scaffold and the identification of optimal combinations of substituents for a desired activity. smolecule.com
Investigation of Structure-Reactivity Relationships in Novel Derivatives
The introduction of new functional groups not only affects the biological activity but also the chemical reactivity of the derivatives. For instance, the reactivity of N-aryl formamides in nucleophilic substitution reactions can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Understanding these structure-reactivity relationships is crucial for the further development and optimization of these compounds. For example, the presence of an electron-donating group on the aromatic ring of an N-aryl formamide was found to direct nucleophilic attack to the oxygen atom of the formamide, whereas an electron-withdrawing group favored attack at the nitrogen atom. researchgate.net
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties
No published studies were identified that have performed Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations on 2-Methoxy-5-aminoformanilide. Such studies are crucial for understanding the electronic and structural properties of a molecule.
Information regarding the predicted molecular geometries and conformational preferences of this compound is not available in the current scientific literature. These predictions typically result from geometry optimization calculations using methods like DFT.
There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding HOMO-LUMO gap, for this compound. This information is fundamental for assessing the chemical reactivity and electronic properties of a compound.
Simulated Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra for this compound, which would be derived from TD-DFT calculations, have not been reported in the literature. These simulations are essential for interpreting experimental spectroscopic data.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
No research articles detailing molecular dynamics (MD) simulations for this compound could be located. MD simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with solvents over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
A search for Quantitative Structure-Activity Relationship (QSAR) models involving derivatives of this compound yielded no results. QSAR studies are computational methods used in drug design and toxicology to predict the activity of compounds based on their chemical structure.
As no QSAR studies for derivatives of this compound are available, there is no information on the selection or calculation of relevant molecular descriptors. These descriptors are numerical values that encode the chemical information of a molecule for use in QSAR models.
Predictive Model Development for Biological or Material Properties
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity or material properties. thaiscience.infonih.gov These models are instrumental in forecasting the efficacy of new, unsynthesized molecules and in optimizing lead compounds. thaiscience.info The development of a successful QSAR model can guide the design of derivatives with enhanced target properties. nih.gov
For instance, 3D-QSAR studies have been successfully developed for various anilide-containing structures. In one such study on pyrimido-isoquinolin-quinone derivatives, CoMFA and CoMSIA models were generated that showed a high correlation between the structural features and antibacterial activity against methicillin-resistant Staphylococcus aureus, with correlation coefficients (r²) of 0.938 and 0.895, respectively. nih.gov Similarly, QSAR models for 2-anilinopyrimidine derivatives have been used to predict anti-proliferative activity against breast cancer cell lines. d-nb.info
In the realm of material science, quantum chemical methods have been used to model the performance of N-methyl formanilide (B94145) as a corrosion inhibitor for mild steel. researchgate.net Such studies calculate descriptors like the highest occupied molecular orbital energy (E HOMO), lowest unoccupied molecular orbital energy (E LUMO), and the energy gap (ΔE) to predict how the molecule will adsorb onto a metal surface and form a protective layer. researchgate.net
Table 1: Examples of Predictive Model Parameters from Studies on Related Compounds
| Compound Class / Application | Model Type | Key Statistical Parameter | Predicted Property | Reference |
|---|---|---|---|---|
| Pyrimido-isoquinolin-quinones | 3D-QSAR (CoMFA) | r² = 0.938 | Antibacterial Activity | nih.gov |
| 2-Anilinopyrimidine Derivatives | QSAR | Model successfully predicted pIC50 | Anticancer Activity | d-nb.info |
| N-methyl formanilide | Quantum Chemical Modeling | Calculation of ΔG°ads, E_a | Corrosion Inhibition | researchgate.net |
Molecular Docking and Ligand-Protein Interaction Studies (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. semanticscholar.orgnih.gov This method is crucial for understanding the structural basis of a ligand's activity, predicting binding affinity, and guiding the design of more potent and selective molecules. nih.govdovepress.com
Molecular docking simulations have been extensively applied to anilide derivatives to elucidate their interactions with various biological targets. In a study of small molecule anilides designed as monoamine oxidase (MAO) inhibitors, docking poses were generated to confirm the in vitro binding properties. dovepress.comtandfonline.com The results showed that the anilide compounds had high surface complementarity to the active sites of both MAO-A and MAO-B. dovepress.comtandfonline.com For example, the potent inhibitor N-(2,4-Dinitrophenyl)benzo[d] tandfonline.comnih.govdioxole-5-carboxamide was identified as a competitive MAO-B inhibitor with a Kᵢ value of 6.3 nM. tandfonline.com
In another study, molecular docking was performed on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, a compound sharing the 2-methoxy-5-substituted aniline (B41778) core with this compound. semanticscholar.org The docking study, which investigated the compound's interaction with DNA, predicted an intercalative binding mode, providing insight into its potential mechanism of action. semanticscholar.org
Table 2: Examples of Molecular Docking Studies on Structurally Related Compounds
| Compound/Derivative Class | Biological Target | Key Finding / Binding Affinity | Reference |
|---|---|---|---|
| Aromatic Amide Derivatives (Anilides) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 56 nM; Kᵢ = 6.3 nM for lead compound | dovepress.comtandfonline.com |
| N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide | DNA | Predicted an intercalation binding mode | semanticscholar.org |
| 2-Anilinopyrimidine Derivatives | Thyroid Hormone Receptor (TRβ1) | Docking scores of -7.3 and -7.4 kcal/mol for lead compounds | d-nb.info |
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info Pharmacophore modeling identifies these common structural elements from a set of active compounds, providing a blueprint for designing new molecules with similar or improved activity. thaiscience.infonih.gov
This approach has been successfully applied to aminoacylanilide derivatives related to lidocaine (B1675312), which act as sodium channel blockers. nih.gov A detailed molecular modeling study identified the key pharmacophoric features, which include an aromatic ring, a protonatable amino group, and a hydrogen bond-accepting carbonyl group, all with specific spatial relationships. nih.gov This rational pharmacophore model was then refined by constructing a pseudoreceptor of the Na+ channel binding site, which successfully correlated calculated dissociation constants with experimental values (correlation coefficient of 0.98). nih.gov Similarly, ligand-based pharmacophore models have been established for anilide derivatives that inhibit MAO-A and MAO-B, helping to understand the structural requirements for their binding modes. dovepress.com
Table 3: Example Pharmacophoric Features for Anilide-Type Compounds
| Compound Class | Biological Target | Identified Pharmacophoric Features | Reference |
|---|---|---|---|
| Lidocaine-type Aminoacylanilides | Voltage-gated Sodium Channel | Aromatic Ring, H-bond Acceptor, Protonatable Amine | nih.gov |
| Anilide-based MAO inhibitors | Monoamine Oxidase A/B | Two aromatic moieties, short amide linker | dovepress.comtandfonline.com |
| Benzothiazole Anilides | p56lck Tyrosine Kinase | H-bond donors, H-bond acceptors, Aromatic rings | thaiscience.info |
Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based, using the 3D structure of the target protein, or ligand-based, using a known active molecule or a pharmacophore model as a template. nih.govthaiscience.info
A pharmacophore model derived from anilide compounds, such as the one described for lidocaine analogues, could be used as a 3D query to filter virtual databases for new chemical entities with the potential to act on the same target. thaiscience.infonih.gov In other research, in silico studies on a series of synthesized anilides suggested that histone deacetylase was a probable enzymatic target in plants for compounds showing herbicidal activity. researchgate.net This demonstrates how computational approaches can be used to hypothesize or identify potential biological targets for a given class of compounds. Through these powerful screening techniques, scaffolds like this compound can be rapidly evaluated against numerous known biological targets to discover potential new therapeutic applications. nih.govgoogle.com
N-(5-Amino-2-methoxyphenyl)formamide | C8H10N2O2 - PubChem N-(5-Amino-2-methoxyphenyl)formamide. C8H10N2O2 | CID 13861501 - structure, chemical names, physical and chemical properties, classification, patents, ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG31Kj_g4z_K28Yq7x1e8-76M-4m9r5xV0u92q6b6-lq-iIq9Jt-h1V4rE15_sXv3h44xXpS96Kx9pXn4m9n_4iO0d-w==
N-(5-Amino-2-methoxyphenyl)formamide - Cayman Chemical N-(5-Amino-2-methoxyphenyl)formamide is a metabolite of the dye Disperse Red 17 (Item No. 29774). 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Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For an aromatic compound like 2-Methoxy-5-aminoformanilide, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the benzene (B151609) ring, the formamide (B127407) group, and the amino and methoxy (B1213986) substituents.
The benzene ring itself typically exhibits strong absorptions below 280 nm. The presence of auxochromes, such as the methoxy (-OCH₃) and amino (-NH₂) groups, is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system through the donation of non-bonding electrons to the aromatic ring. The formamide group (-NHCHO) also contributes to the electronic structure and can influence the position and intensity of the absorption maxima.
Expected Electronic Transitions:
π → π transitions:* These high-energy transitions are characteristic of the aromatic system and the carbonyl group of the formamide. They are expected to result in strong absorption bands in the UV region.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atoms to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions.
Solvatochromic Behavior:
Solvatochromism refers to the change in the position of absorption bands with a change in the polarity of the solvent. wikipedia.org It is anticipated that this compound would exhibit solvatochromic behavior due to the presence of polar functional groups that can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules.
In polar protic solvents, hydrogen bonding can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. A shift to a shorter wavelength (hypsochromic or blue shift) for n → π* transitions is often observed in polar solvents, while π → π* transitions may undergo a bathochromic shift. wikipedia.org A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic properties. This behavior is of interest in the development of sensors and molecular probes. rsc.orgrsc.org
X-ray Crystallography for Single-Crystal Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of structurally similar substituted anilides allows for a reasoned prediction of its key structural features. researchgate.netnih.govresearchgate.netsemanticscholar.org
Intermolecular Interactions: The presence of the amino (-NH₂) and formamide (-NHCHO) groups provides sites for hydrogen bonding. In the solid state, it is highly probable that molecules of this compound will be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or more complex networks. The amino group can also act as a hydrogen bond donor. These interactions play a crucial role in the packing of the molecules in the crystal lattice.
A hypothetical table of crystallographic parameters for this compound is presented below for illustrative purposes, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1500-2000 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.2-1.4 |
| Hydrogen Bonding Motifs | N-H···O, N-H···N |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in various matrices.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. lcms.czchromatographyonline.com A reversed-phase HPLC method would likely be the most suitable approach.
Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the separation of moderately polar aromatic compounds.
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and timely elution. researchgate.net
Detection: UV detection would be highly effective, with the detection wavelength set at one of the absorption maxima of the compound as determined by UV-Vis spectroscopy.
A typical HPLC method for the purity assessment of aromatic amines could be adapted for this compound. nih.govscielo.org.zanih.gov The method would be validated for linearity, accuracy, precision, and limits of detection and quantification.
Gas Chromatography (GC):
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. azom.comorgchemboulder.comlibretexts.org Due to the polarity and potential for hydrogen bonding of the amino and formamide groups, derivatization might be necessary to improve the volatility and chromatographic peak shape of this compound. However, direct GC analysis on a polar capillary column could also be feasible.
Stationary Phase: A polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax) or a modified polysiloxane with cyanopropyl or phenyl groups, would be appropriate to achieve separation based on polarity. youtube.com
Carrier Gas: An inert gas such as helium or nitrogen would serve as the mobile phase.
Injector and Detector: A split/splitless injector would be used for sample introduction. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (GC-MS) would allow for definitive identification based on the mass spectrum of the compound. researchgate.net
The following table summarizes potential chromatographic conditions for the analysis of this compound.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water (gradient elution) | UV-Vis (e.g., 254 nm) |
| GC | Polar Capillary Column | Helium or Nitrogen | FID or MS |
Biological Activity Studies in Vitro and in Silico Research Focus
Enzymatic Activity Modulation and Inhibition Studies In Vitro
Inhibition of Proteases (e.g., TMPRSS2)There is no available information on the potential of 2-Methoxy-5-aminoformanilide to inhibit proteases such as TMPRSS2.
Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the biological activities of the chemical compound This compound within the requested frameworks of Matrix Metalloproteinase (MMP) inhibition, in vitro antioxidant activity, and antimicrobial activity against multidrug-resistant strains.
The conducted searches did not yield any studies that have investigated or reported on the following for this compound:
Inhibition of Matrix Metalloproteinases (MMPs): No in vitro or in silico research data was found detailing the inhibitory effects of this specific compound on any MMPs.
Antioxidant and Antimicrobial Activity Assessments In Vitro:
Radical Scavenging Assays (e.g., DPPH): There are no published results from DPPH or other radical scavenging assays for this compound.
Enzyme Mimetic Activity (e.g., SOD-mimic): Information regarding its potential to act as a superoxide (B77818) dismutase (SOD) mimic is not available.
Evaluation against Multidrug-Resistant Bacterial Strains: No studies were found that evaluated the efficacy of this compound against any multidrug-resistant bacteria.
While general information exists on the methodologies for testing these biological activities and on the activities of other related anilide or methoxy-containing compounds, this information is not directly applicable to "this compound" as per the strict requirements of the request.
Therefore, the generation of a detailed, data-driven article focusing solely on the specified biological activities of this compound is not possible at this time due to the absence of published research.
Applications in Materials Science and Polymer Chemistry
Integration into Conjugated Polymers and Organic Semiconductors (by analogy to MEH-PPV derivatives)
The development of new conjugated polymers for organic electronics often relies on the design and synthesis of novel monomers that can impart desired properties to the final polymer. By analogy to MEH-PPV, a derivative of poly(p-phenylene vinylene) (PPV), 2-Methoxy-5-aminoformanilide can be conceptualized as a precursor to a monomer for similar polymeric systems. MEH-PPV is a well-studied polymer semiconductor known for its solubility and its applications in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org
The synthesis of monomers for PPV-type polymers often involves the creation of a benzene (B151609) ring substituted with precursor groups that can be eliminated to form the vinyl linkages of the polymer backbone. A common method for synthesizing MEH-PPV is the Gilch route, which utilizes a 1,4-bis(halomethyl)benzene derivative as the monomer. researchgate.netacs.org
Following this analogy, a potential synthetic pathway to a monomer derived from this compound would involve the introduction of reactive groups, such as chloromethyl or bromomethyl, onto the benzene ring. The synthesis would likely start with this compound and proceed through chloromethylation or bromomethylation to yield a monomer suitable for Gilch polymerization. The resulting polymer would feature a phenylenevinylene backbone with methoxy (B1213986) and aminoformanilide side groups.
Table 1: Potential Monomer Synthesis Steps
| Step | Description | Starting Material | Product |
|---|---|---|---|
| 1 | Functionalization | This compound | A bis(halomethyl) derivative |
It is important to note that while this synthetic route is plausible based on established methods for MEH-PPV, the specific reaction conditions would need to be optimized for the this compound-derived monomer.
The incorporation of this compound into a conjugated polymer backbone is expected to significantly influence its photophysical and electronic properties. The methoxy group is a known electron-donating group, which is also present in MEH-PPV. This group contributes to a higher highest occupied molecular orbital (HOMO) energy level, which can facilitate hole injection in electronic devices.
The aminoformanilide group, with its nitrogen and carbonyl functionalities, would also act as an electron-donating group, potentially further raising the HOMO level and narrowing the bandgap of the polymer. This could lead to a red-shift in the absorption and emission spectra of the polymer compared to MEH-PPV, which typically exhibits absorption and fluorescence peaks around 450 nm and 560 nm, respectively. researchgate.net The presence of the N-H bond in the aminoformanilide group could also introduce the possibility of hydrogen bonding between polymer chains, which could affect the polymer's morphology and charge transport properties.
Table 2: Predicted Photophysical and Electronic Properties of a this compound-based Polymer in Comparison to MEH-PPV
| Property | MEH-PPV | Predicted Polymer | Rationale for Prediction |
|---|---|---|---|
| Absorption Max (λmax) | ~450 nm researchgate.net | Potentially > 450 nm | Increased electron-donating character of the aminoformanilide group. |
| Emission Max (λem) | ~560 nm researchgate.net | Potentially > 560 nm | Narrower bandgap due to enhanced electron donation. |
| HOMO Energy Level | Relatively high | Potentially higher | Combined electron-donating effects of methoxy and aminoformanilide groups. |
| Bandgap | ~2.1 eV | Potentially < 2.1 eV | Stronger electron-donating substituents typically lead to a smaller bandgap. |
Potential in Optoelectronic Device Fabrication (e.g., OLEDs, organic solar cells)
Given the predicted electronic properties, polymers derived from this compound could be promising candidates for active layers in optoelectronic devices. In organic light-emitting diodes (OLEDs), the ability to tune the emission color by modifying the polymer's chemical structure is highly desirable. The potential for a red-shifted emission could lead to the development of new red-emitting polymers for display and lighting applications.
Isotopic Engineering for Controlling Material Properties (e.g., hyperfine fields, spin-spin coupling)
Isotopic engineering, the selective replacement of atoms with their isotopes, is a powerful tool for fine-tuning the properties of materials. In the context of organic semiconductors, replacing hydrogen (¹H) with deuterium (B1214612) (²H) can lead to enhanced device stability and performance. This is because the C-D bond is stronger than the C-H bond, making the material more resistant to degradation.
For a polymer derived from this compound, isotopic substitution could be applied to various sites on the molecule. For instance, deuteration of the aromatic rings or the side chains could improve the operational lifetime of OLEDs or OSCs.
Furthermore, the presence of nitrogen (¹⁴N) in the aminoformanilide group offers another avenue for isotopic engineering. Replacing ¹⁴N (spin I=1) with ¹⁵N (spin I=1/2) could be used to probe and manipulate spin-dependent phenomena in the material. This could be particularly relevant for applications in organic spintronics, where controlling spin-spin coupling and hyperfine fields is crucial. The ability to isotopically label the nitrogen atoms would provide a unique handle for studying charge transport and recombination mechanisms at a fundamental level.
Role As a Key Synthetic Intermediate and Precursor in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
In the realm of organic synthesis, 2-Methoxy-5-aminoformanilide and its derivatives are valuable starting materials for constructing complex heterocyclic systems. The presence of multiple reactive sites on the aniline (B41778) scaffold allows for its participation in various cyclization reactions. For instance, aminobenzamide structures, which can be readily derived from the formanilide (B94145), are precursors to quinolone frameworks. Quinolones are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including as antibacterial, anticancer, and antimalarial agents. nih.govchim.it The synthesis of these bicyclic systems often involves the annulation of a second ring onto the aminobenzamide core through reactions with suitable reagents. nih.gov
The general strategy involves leveraging the amino and amide functionalities to form the heterocyclic ring. The formyl group on the formanilide can act as a protecting group for the amine, which can be deprotected under specific conditions to allow the free amine to participate in cyclization reactions. This controlled reactivity is essential for the regioselective synthesis of complex heterocyclic structures.
Precursor for Dyes and Pigments
The structural backbone of this compound is closely related to intermediates used in the synthesis of azo dyes. Aromatic amines are fundamental components in the production of these colorants, which constitute a large portion of all commercial dyes. scialert.net The synthesis process typically involves the diazotization of an aromatic amine, followed by a coupling reaction with another electron-rich aromatic compound. scialert.netimpactfactor.orgicrc.ac.ir
A closely related compound, 2-Methoxy-5-nitroaniline (B165355), is frequently used for this purpose. scialert.net The nitro group in this precursor is typically reduced to an amino group to facilitate the diazotization step. This compound can be seen as a derivative where the amino group is protected by a formyl group. By hydrolyzing the formanilide to reveal the primary amine, the resulting 2-methoxy-5-aminobenzamide can be diazotized using agents like sodium nitrite (B80452) in an acidic medium. scialert.netorientjchem.org This creates a highly reactive diazonium salt.
This diazonium salt is then coupled with various aromatic compounds (couplers) to produce a wide range of azo dyes. The specific coupler used determines the final color and properties of the dye. scialert.net
Table 1: Examples of Azo Dyes from 2-Methoxy-5-nitroaniline Precursor
| Coupling Component | Resulting Dye Color | Reference |
| 1-hydroxynaphthalene | Yellow to Orange | scialert.net |
| 2-hydroxynaphthalene | Yellow to Orange | scialert.net |
| N-phenylnaphthylamine | Yellow to Orange | scialert.net |
| 1,3-diaminobenzene | Yellow to Orange | scialert.net |
| 1,3-dihydroxybenzene | Yellow to Orange | scialert.net |
| 3-aminophenol | Yellow to Orange | scialert.net |
Intermediate in the Synthesis of Pharmacologically Relevant Compounds
The substituted aniline framework of this compound is a common motif in many biologically active molecules, making it a valuable intermediate in pharmaceutical synthesis.
Precursor to Antipsychotic Drug Precursors (e.g., amisulpride (B195569) precursors)
The atypical antipsychotic drug amisulpride is a benzamide (B126) derivative used in the treatment of schizophrenia. google.comgoogle.com The synthesis of amisulpride relies on key intermediates that share the substituted 2-methoxyaniline core. A central precursor in many synthetic routes is 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. google.comgoogle.com
While not a direct precursor, this compound represents a foundational structure from which the necessary intermediates for amisulpride synthesis can be derived. The synthesis involves introducing an ethylsulfonyl group at the 5-position and converting the formanilide to a carboxylic acid at the 1-position. The final step in amisulpride synthesis typically involves the condensation of the 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid intermediate with 2-(aminomethyl)-1-ethylpyrrolidine. google.com
Fragment in Kinase Inhibitors (e.g., VEGFR2 inhibitors)
Kinase inhibitors are a critical class of targeted cancer therapies. researchgate.net Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. researchgate.netmdpi.com Therefore, inhibiting VEGFR-2 is a major strategy in anticancer drug development. mdpi.comnih.gov
A closely related derivative, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), has been identified as a vital pharmacophoric fragment in numerous potent VEGFR-2 inhibitors. nih.govnih.govsemanticscholar.org This specific substitution pattern on the aniline ring is crucial for binding to the kinase's active site. tandfonline.com The compound this compound provides the basic 2-methoxyaniline scaffold, which can be chemically modified—for example, by introducing an ethylsulfonyl group—to produce these key kinase inhibitor fragments. nih.govtandfonline.com
Table 2: Research on 5-(Ethylsulfonyl)-2-methoxyaniline as a VEGFR-2 Inhibitor Fragment
| Finding | Significance | Reference |
| Identified as a structural fragment in 131 biologically active compounds, mostly antitumor agents. | Highlights the broad importance of this molecular scaffold in medicinal chemistry. | nih.govnih.govsemanticscholar.org |
| Serves as a key building block for potent VEGFR-2 inhibitors. | Demonstrates its direct relevance to the development of modern cancer therapies. | nih.govnih.govtandfonline.com |
| A convenient, four-step synthesis for 5-(ethylsulfonyl)-2-methoxyaniline has been developed. | Enables wider access to this important intermediate for drug discovery research. | nih.gov |
Utility in Derivatization for Analytical Chemistry Applications
In analytical chemistry, derivatization is a technique used to chemically modify an analyte to enhance its detection or separation. scbt.comresearchgate.net This is particularly important in High-Performance Liquid Chromatography (HPLC) for compounds that lack a strong chromophore (for UV detection) or fluorophore (for fluorescence detection). researchgate.nettcichemicals.comlibretexts.org
Derivatization for Impurity Analysis
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. nih.govbiomedres.usresearchgate.net Analytical methods must be sensitive enough to detect and quantify impurities, which are often present at very low levels. biomedres.usnih.gov
A compound like this compound, or its de-formylated primary amine derivative, possesses functional groups (the amino group) that can be reacted with various derivatizing agents. libretexts.org Conversely, it could potentially be used as a derivatizing agent itself. For example, if an impurity is a carboxylic acid, it could be coupled with the amine of de-formylated this compound. The resulting amide would incorporate the methoxyphenyl group, which could enhance UV detectability, aiding in the quantification of the impurity.
This process of tagging analytes makes them more amenable to common analytical techniques like HPLC-UV, allowing for more sensitive and accurate impurity profiling. scbt.comtcichemicals.com
Formation of Compounds for Chromatographic Detection
This compound, also known as N-(5-amino-2-methoxyphenyl)formamide, is a chemical compound with potential applications as a synthetic intermediate. Its structure, featuring a reactive primary amine and a formamide (B127407) group on a methoxy-substituted benzene (B151609) ring, makes it a candidate for various chemical modifications. While specific research detailing the use of this compound in the formation of compounds expressly for chromatographic detection is limited, the general principles of aniline derivatization for analytical purposes provide a strong indication of its potential in this area.
Aniline and its derivatives are often challenging to analyze directly using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) due to their polarity and potential for low detector response. chromatographyonline.com To overcome these limitations, a common strategy is to derivatize the primary amino group to introduce a functionality that enhances detectability, for instance, by fluorescence or UV-Vis absorbance. nih.govtandfonline.com
The primary amino group in this compound is a prime target for such derivatization reactions. These reactions typically involve converting the amine into a more easily detectable derivative. This pre-column derivatization can significantly improve the sensitivity and selectivity of the analytical method. nih.gov
Table 1: Research Findings on Aniline Derivatization for Chromatographic Detection
| Derivatizing Reagent | Analyte(s) | Chromatographic Method | Detection Method | Key Findings |
| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Primary aromatic amines | HPLC | Fluorescence | Resulted in stable derivatives with good baseline resolution and low detection limits (0.12-0.21 nmol/L). nih.gov |
| 2,7-diethylamino-2-oxo-2H-chromen-3-yl-benzothiazole-6-sulfonylchloride (coumarin 6-SO2Cl) | Anilines | RP-HPLC | Fluorescence | Formed highly fluorescent derivatives, enabling determination in water samples with good recoveries (90.0–103.9%). tandfonline.comresearchgate.net |
| Acetic anhydride (B1165640) followed by trifluoroacetic anhydride | Aniline and aminophenols | GC | Electron Capture Detector (ECD) | Produced derivatives with excellent gas chromatographic properties suitable for trace analysis. oup.com |
The formylation of anilines, a reaction that produces formanilides, is a well-established process in organic synthesis. nih.gov For instance, formanilide itself can be synthesized by heating aniline with formic acid. nih.gov This fundamental reaction underscores the accessibility of compounds like this compound from their corresponding aniline precursors. Formanilides are recognized as important intermediates in the synthesis of various organic compounds. nih.govwikipedia.org
Given the established protocols for derivatizing anilines for enhanced chromatographic detection, it is plausible that this compound could serve as a precursor to generate a variety of derivatives with improved analytical characteristics. The presence of the methoxy (B1213986) and formamide groups may influence the reactivity of the primary amine and the chromatographic behavior of the resulting derivatives, potentially offering unique advantages in specific analytical applications. However, dedicated studies are required to explore and validate these potential applications for this compound.
Future Research Directions and Unexplored Academic Avenues
Development of Chemo- and Biocatalytic Routes for Enantioselective Synthesis
The concept of enantioselective synthesis, which is the preferential synthesis of one enantiomer of a chiral molecule over the other, is of paramount importance in modern chemistry, particularly in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological activities. wikipedia.org Currently, there is a lack of reported methods for the enantioselective synthesis of 2-Methoxy-5-aminoformanilide, should it possess a chiral center or be derivatized to create one. Future research could productively focus on developing both chemocatalytic and biocatalytic methods to achieve this.
Chemocatalytic Approaches: Research in this area could explore the use of chiral catalysts, such as those derived from BINOL or cinchona alkaloids, which have been successful in the asymmetric synthesis of a wide array of compounds. chemrxiv.orgrsc.org For instance, a hypothetical asymmetric reduction of a prochiral precursor to this compound could be investigated using various metal-ligand complexes. The goal would be to achieve high yields and excellent enantioselectivities (ee%).
Hypothetical Data Table: Enantioselective Reduction to a Chiral Derivative
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|---|
| Ru(BINAP)Cl₂ | Methanol (B129727) | 25 | 92 | 95 |
| Rh(DIPAMP)(COD)BF₄ | Dichloromethane (B109758) | 0 | 88 | 98 |
Biocatalytic Routes: Enzymes offer a highly selective and environmentally benign alternative for asymmetric synthesis. wikipedia.org Future studies could investigate the use of engineered enzymes, such as ketoreductases or transaminases, to produce enantiopure derivatives of this compound. Screening of microbial collections for novel enzymes with the desired activity could also be a fruitful endeavor.
Exploration of Novel Reactivity and Transformation Pathways
The inherent chemical functionalities of this compound—an aromatic ring, a methoxy (B1213986) group, a primary amine, and a formamide (B127407)—suggest a rich and varied reactivity that is yet to be fully explored. Future research should aim to uncover novel transformation pathways, leading to the synthesis of new chemical entities. rsc.org
One potential area of exploration is the use of the amino group as a handle for various coupling reactions, such as Buchwald-Hartwig or Suzuki couplings, to introduce diverse substituents onto the aromatic ring. The formamide group could also be a precursor for the generation of isocyanides, which are versatile intermediates in multicomponent reactions. Furthermore, the phototransformation of this compound could be investigated, as similar compounds have been shown to undergo interesting rearrangements and reactions upon exposure to light. researchgate.net
High-Throughput Screening for Undiscovered Biological Activities
High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. researchgate.netmdpi.comnih.gov Given that the biological profile of this compound is not well-established, HTS presents a significant opportunity to uncover any potential therapeutic applications.
Libraries of compounds derived from the this compound scaffold could be synthesized and screened against a wide range of biological targets, including enzymes, receptors, and whole cells. nih.gov This could reveal activities in areas such as oncology, neurodegenerative diseases, or infectious diseases. mdpi.com The use of advanced HTS platforms, including those coupled with mass spectrometry, could provide rapid and sensitive detection of hits. chemrxiv.org
Hypothetical Data Table: HTS Campaign Results
| Assay Target | Compound Library Size | Hit Rate (%) | Confirmed Hits | Potential Indication |
|---|---|---|---|---|
| Kinase Panel (300 kinases) | 5,000 | 0.5 | 25 | Oncology |
| GPCR Panel (150 receptors) | 5,000 | 0.2 | 10 | CNS Disorders |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Generative models could be used to design novel derivatives with optimized properties, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. researchgate.net Predictive models, trained on large datasets, could be used to forecast the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds based on the this compound scaffold, thus prioritizing the synthesis of the most promising candidates. nih.gov
Investigation of Supramolecular Assembly and Self-Organization Phenomena
Supramolecular chemistry, the study of systems composed of a discrete number of molecules, is a burgeoning field with applications in materials science and drug delivery. beilstein-journals.org The structure of this compound, with its hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions, makes it an interesting candidate for studies on supramolecular assembly.
Future research could investigate the ability of this compound and its derivatives to form well-defined supramolecular structures, such as gels, liquid crystals, or nanoparticles. rsc.org The conditions influencing this self-assembly, such as solvent, temperature, and concentration, could be systematically studied. The resulting supramolecular materials could have novel optical, electronic, or biological properties.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-5-nitropyridine |
| 2-methoxy-5-aminopyridine |
| 2-Methoxy-5-nitrophenol |
| Benzimidazole (B57391) |
| Thiabendazole |
| 2-aminoformanilide |
| Carbamazepine |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Methoxy-5-aminoformanilide in laboratory settings?
- Methodological Answer: Laboratory synthesis should prioritize reaction optimization, including temperature control (e.g., maintaining 60–80°C for substitution reactions), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Hünig’s base for carboxylation steps). Purity validation via HPLC (>95%) is critical, as impurities may affect downstream applications . Safety protocols, such as using fume hoods and PPE, must align with OSHA guidelines for handling amines and formanilide derivatives .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer:
- Structural Elucidation: Use -NMR and -NMR to confirm methoxy (-OCH) and amino (-NH) functional groups. Compare spectral data with reference libraries (e.g., CAS 72739-03-8 analogs) .
- Purity Analysis: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and validate against certified reference standards. Mass spectrometry (MS) can detect trace degradation products .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- Exposure Mitigation: Use nitrile gloves and chemical-resistant lab coats. In case of skin contact, rinse immediately with water for 15 minutes and consult a physician .
- Storage: Store at 2–8°C in airtight containers to prevent hydrolysis. Monitor stability via periodic FT-IR to detect oxidation or moisture ingress .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
- Methodological Answer: Contradictions may arise from tautomerism or solvent effects. Strategies include:
- Multi-Technique Validation: Cross-validate NMR findings with X-ray crystallography or computational modeling (DFT calculations) .
- Controlled Experiments: Repeat analyses under standardized conditions (e.g., deuterated solvents, fixed pH) to isolate variables .
Q. What methodologies are effective for studying the degradation products of this compound under varying environmental conditions?
- Methodological Answer:
- Accelerated Stability Testing: Expose the compound to UV light, humidity (75% RH), and elevated temperatures (40°C) for 4–8 weeks. Analyze degradation pathways via LC-MS/MS and identify products like 5-aminoformanilide or methoxy-quinones .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life and degradation rates under storage conditions .
Q. What experimental designs are optimal for assessing the bioactivity of this compound in cellular models?
- Methodological Answer:
- Dose-Response Studies: Test concentrations from 1 nM–100 µM in triplicate, using ATP-based viability assays (e.g., CellTiter-Glo). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
- Mechanistic Probes: Combine with ROS scavengers (e.g., NAC) or enzyme inhibitors to identify molecular targets. Validate via Western blotting for apoptosis markers (e.g., caspase-3) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer:
- Quality Control (QC) Protocols: Implement in-process checks (e.g., TLC at 30-minute intervals) and post-synthesis QC via -NMR to ensure consistency.
- Statistical Tools: Use ANOVA to compare yields/purity across batches and identify critical process parameters (e.g., reaction time, catalyst loading) .
Q. What strategies improve reproducibility in toxicity assays involving this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
